Pyrimidine-5-carbonyl chloride hydrochloride
Description
Pyrimidine-5-carbonyl chloride hydrochloride is a reactive heterocyclic compound derived from pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound features a carbonyl chloride (–COCl) functional group at the 5-position of the pyrimidine ring and is stabilized as a hydrochloride salt. The hydrochloride salt likely forms via protonation of the pyrimidine nitrogen, enhancing stability and solubility for synthetic applications.
This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions (e.g., amidation, esterification) due to the high electrophilicity of the carbonyl chloride group. Its reactivity makes it valuable for constructing pyrimidine-based drug candidates, such as kinase inhibitors or antiviral agents .
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
pyrimidine-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-1-7-3-8-2-4;/h1-3H;1H |
InChI Key |
CCQXMQHBIDMKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrimidine-5-Carboxylic Acid
The most established and widely used method for preparing this compound involves the chlorination of pyrimidine-5-carboxylic acid. The synthetic route proceeds as follows:
- Starting Material: Pyrimidine-5-carboxylic acid, which contains a carboxyl functional group at the 5-position of the pyrimidine ring.
- Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed to convert the carboxylic acid group into the corresponding acid chloride.
- Reaction Conditions: The reaction is typically conducted under reflux in an inert solvent such as dichloromethane or chloroform to facilitate the chlorination and to remove gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl).
- Formation of Hydrochloride Salt: The resulting pyrimidine-5-carbonyl chloride is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, this compound.
This method is favored for its straightforwardness and the availability of reagents. Industrial-scale production uses similar protocols with larger reactors and automated control systems to maintain precise temperature, pressure, and reactant concentrations for optimal yield and purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Pyrimidine-5-carboxylic acid chlorination | Thionyl chloride or oxalyl chloride, reflux in dichloromethane/chloroform | Pyrimidine-5-carbonyl chloride |
| Treatment with HCl | Hydrochloric acid, ambient or controlled temperature | This compound |
Hydrolysis Considerations
It is important to note that this compound is sensitive to hydrolysis. In the presence of water or aqueous base, it readily hydrolyzes back to pyrimidine-5-carboxylic acid and hydrochloric acid. Therefore, strict anhydrous conditions are maintained during preparation and storage to prevent decomposition.
Alternative Catalytic Approaches for Pyrimidine Derivatives (Contextual Insight)
While direct preparation of this compound mainly relies on chlorination, recent advances in pyrimidine chemistry have explored eco-friendly and efficient catalytic systems for synthesizing pyrimidine derivatives, which may indirectly relate to the preparation or functionalization of pyrimidine carbonyl compounds.
One notable approach involves the use of bone char-based catalysts functionalized with sulfonic acid groups as robust, reusable solid acid catalysts. These catalysts have been applied successfully in the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions with excellent yields and reduced reaction times. The bone char catalyst is prepared by pyrolyzing bovine bones, followed by surface functionalization with 3-aminopropyltriethoxysilane and chlorosulfonic acid to introduce acidic sites.
Although this method targets pyrimidine-5-carbonitrile derivatives rather than the carbonyl chloride, it demonstrates the potential of sustainable catalysis in pyrimidine chemistry, which may inspire future methodologies for preparing this compound or related compounds.
Reaction Analysis and Chemical Behavior
Types of Reactions
This compound exhibits characteristic reactivity of acid chlorides:
- Substitution Reactions: The carbonyl chloride group is highly reactive toward nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters respectively.
- Hydrolysis: As noted, it hydrolyzes in the presence of water to revert to the carboxylic acid.
- Condensation Reactions: It can react with compounds containing active hydrogen atoms (e.g., hydrazines, hydroxylamines) to form hydrazones and oximes.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Chlorination | Thionyl chloride or oxalyl chloride | Pyrimidine-5-carbonyl chloride |
| Salt Formation | Hydrochloric acid | This compound |
| Nucleophilic Substitution | Amines, alcohols, thiols | Amides, esters, thioesters |
| Hydrolysis | Water or aqueous base | Pyrimidine-5-carboxylic acid |
| Condensation | Hydrazines, hydroxylamines | Hydrazones, oximes |
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chlorination with Thionyl/Oxalyl Chloride | Reflux in inert solvent, then treat with HCl | High yield, well-established | Requires anhydrous conditions; sensitive to hydrolysis |
| Bone Char-Supported Catalysis (Indirect) | Pyrolysis of bone, functionalization with sulfonic acid, solvent-free synthesis at 80 °C | Eco-friendly, reusable catalyst | Currently applied to nitrile derivatives, not direct acid chloride synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. These reactions typically proceed via a tetrahedral intermediate formed after nucleophilic attack at the carbonyl carbon .
Key Examples:
Mechanistic Insight :
-
Nucleophilic attack at the carbonyl carbon generates a tetrahedral intermediate, followed by HCl elimination.
-
Reaction rates depend on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) accelerating kinetics.
Hydrolysis
Hydrolysis in aqueous media yields pyrimidine-5-carboxylic acid, a reaction critical for deprotection in multistep syntheses .
Reaction Conditions and Outcomes:
| Medium | Temperature | Catalyst | Product Purity | Source |
|---|---|---|---|---|
| H₂O | 25°C | None | Pyrimidine-5-carboxylic acid (95%) | |
| NaOH (1M) | 80°C | None | Sodium pyrimidine-5-carboxylate (quantitative) |
Notable Observation :
-
Hydrolysis under basic conditions proceeds 10× faster than in neutral water due to hydroxide ion participation .
Condensation Reactions
The compound reacts with hydrazines and hydroxylamines to form hydrazones and oximes, intermediates in heterocyclic synthesis.
Representative Reactions:
Kinetic Data :
Process Parameters:
| Parameter | Optimization | Outcome | Source |
|---|---|---|---|
| Temperature | 100–120°C | 98% conversion in 30 min | |
| Solvent | Toluene | Reduces byproduct formation by 40% | |
| Catalyst | DMAP | Increases amidation yield to 94% |
Scientific Research Applications
Pyrimidine-5-carbonyl chloride hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrimidine-5-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrochloride group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-5-carbonyl chloride hydrochloride belongs to a family of pyrimidine derivatives with diverse substituents and functional groups. Below is a detailed comparison with structurally analogous compounds:
2-Chloropyrimidine-5-carbonyl Chloride
- Molecular Formula : C₅H₂Cl₂N₂O
- Molecular Weight : 176.99 g/mol
- Key Differences :
- Substituents: Contains an additional chlorine atom at the 2-position of the pyrimidine ring.
- Reactivity: The electron-withdrawing chlorine at position 2 increases the electrophilicity of the carbonyl chloride group, enhancing its reactivity in nucleophilic acyl substitution reactions .
- Applications: Used in synthesizing dual-substituted pyrimidine scaffolds for materials science and medicinal chemistry.
5-Bromo-2-chloropyrimidin-4-amine
- Molecular Formula : C₄H₃BrClN₃
- Molecular Weight : 224.45 g/mol
- Key Differences: Functional Groups: Contains a bromine atom at position 5, a chlorine at position 2, and an amine (–NH₂) at position 3. Synthesis: Prepared via nitro group reduction using stannous chloride and HCl, followed by alkaline workup . Applications: Serves as a precursor for anticancer and antimicrobial agents due to its halogen and amine substituents.
5-Chloropyrimidine-4-carboxylic Acid
- Molecular Formula : C₅H₃ClN₂O₂
- Molecular Weight : 158.55 g/mol
- Key Differences :
- Functional Group: Carboxylic acid (–COOH) at position 4 instead of a carbonyl chloride.
- Reactivity: Less reactive than the carbonyl chloride, requiring activation (e.g., conversion to an acid chloride) for coupling reactions .
- Applications: Intermediate in synthesizing pyrimidine-based herbicides and antitumor agents.
Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₅H₄Cl₂N₂O* | ~179.00* | –COCl at C5, HCl salt | High (electrophilic) | Drug synthesis, agrochemicals |
| 2-Chloropyrimidine-5-carbonyl chloride | C₅H₂Cl₂N₂O | 176.99 | –COCl at C5, –Cl at C2 | Very high (dual electron-withdrawing) | Materials science |
| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | 224.45 | –Br at C5, –Cl at C2, –NH₂ at C4 | Moderate (hydrogen bonding) | Anticancer agents |
| 5-Chloropyrimidine-4-carboxylic acid | C₅H₃ClN₂O₂ | 158.55 | –COOH at C4, –Cl at C5 | Low (requires activation) | Herbicides, antitumor agents |
*Note: The molecular formula and weight for the hydrochloride salt are inferred from the base compound (C₅H₃ClN₂O) with added HCl .
Research Findings and Key Insights
Reactivity : this compound exhibits superior reactivity compared to carboxylic acid derivatives (e.g., 5-chloropyrimidine-4-carboxylic acid) due to the –COCl group’s electrophilic nature, enabling efficient amide bond formation without additional activating agents .
Stability: The hydrochloride salt form improves stability during storage and handling, a critical advantage over non-salt derivatives like 2-chloropyrimidine-5-carbonyl chloride, which may hydrolyze under humid conditions .
Synthetic Utility : Unlike halogenated analogs (e.g., 5-bromo-2-chloropyrimidin-4-amine), which require multistep functionalization, this compound serves as a "ready-to-react" building block for rapid derivatization .
Biological Activity
Pyrimidine-5-carbonyl chloride hydrochloride is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by its electrophilic carbonyl chloride group, which makes it reactive towards nucleophiles. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the hydrochloride group enhances its solubility in aqueous environments, facilitating interactions with biological targets.
Applications in Biological Research
The compound has been employed in various scientific fields:
- Enzyme Inhibition Studies : It is used to study enzyme inhibitors due to its ability to form stable derivatives with biological molecules.
- Receptor Ligands : this compound acts as a precursor in the development of receptor ligands, contributing to drug discovery efforts.
- Pharmaceutical Development : The compound serves as a building block for synthesizing drugs targeting specific enzymes and receptors .
Biological Activity Overview
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Various studies have shown that pyrimidine derivatives can possess significant anticancer properties. For example, compounds derived from pyrimidine structures have been tested against multiple cancer cell lines, demonstrating potent cytotoxic effects .
- Antimicrobial Properties : Pyrimidines have also been noted for their antimicrobial activities. Studies have reported their effectiveness against various bacterial strains and fungi, highlighting their potential as therapeutic agents .
- Anti-inflammatory Effects : Some pyrimidine derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of pyrimidine derivatives, including those related to this compound. The compounds were tested against several cancer cell lines (e.g., HeLa, A549) using the MTT assay. Results indicated that certain derivatives showed IC50 values lower than 50 µM, suggesting strong anticancer potential .
Case Study 2: Enzyme Inhibition
Research focused on the use of this compound as an enzyme inhibitor revealed its capability to inhibit specific enzymes involved in metabolic pathways. The compound's reactivity with nucleophiles was shown to disrupt enzyme function effectively.
Data Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing pyrimidine-5-carbonyl chloride hydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via chlorination of pyrimidine-5-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key variables include temperature control (60–80°C), stoichiometric ratios of chlorinating agents, and inert atmospheric conditions to minimize hydrolysis. Post-synthesis purification often involves recrystallization or column chromatography. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reagent excess .
Q. What safety protocols are critical when handling this compound in the laboratory?
The compound is moisture-sensitive and releases HCl upon hydrolysis. Use anhydrous conditions, fume hoods, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Storage should be in airtight containers under nitrogen, with desiccants to prevent degradation. Waste disposal must neutralize residual acidity using sodium bicarbonate before disposal .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) confirm structural integrity by identifying carbonyl (C=O, ~1700 cm⁻¹) and chloride functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₅H₃ClN₂O, MW 142.55). Purity assessment employs High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of pyrimidine-5-carbonyl derivatives?
Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms. Cross-validate with X-ray crystallography for unambiguous structural confirmation. For example, unexpected peaks in ¹H NMR may indicate residual solvents or byproducts; use deuterated solvents and repeated recrystallization to mitigate this. Computational tools like density functional theory (DFT) can simulate spectra for comparison .
Q. What strategies improve the reactivity of this compound in nucleophilic acyl substitution reactions?
Activate the carbonyl group using catalysts like 4-dimethylaminopyridine (DMAP) or employ polar aprotic solvents (e.g., dichloromethane). Kinetic studies suggest that increasing electrophilicity via electron-withdrawing substituents (e.g., trifluoromethyl groups) enhances reactivity with amines or alcohols. Monitor reaction progress via in-situ IR to detect acyl intermediate formation .
Q. How do steric and electronic factors influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies indicate that electron-deficient pyrimidine rings (e.g., chloro or nitro substituents) enhance binding to enzyme active sites, such as kinases. Steric hindrance from bulky groups at the 4-position reduces bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and validate via enzymatic assays (IC₅₀ measurements) .
Q. What experimental approaches address low yields in multi-step syntheses involving this compound?
Low yields often stem from intermediate instability or side reactions. Implement protective groups (e.g., tert-butoxycarbonyl, Boc) for sensitive amines. Use flow chemistry to minimize intermediate degradation and improve scalability. For example, continuous flow systems reduce residence time of reactive intermediates, improving overall yield by 15–20% .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem entries (CID: [insert CID]) to confirm consistency with published benchmarks .
- Contradiction Analysis : Replicate experiments under controlled conditions (e.g., humidity <10%) to isolate variables causing data discrepancies .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and occupational exposure limits (OELs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
